molecular formula C20H16N4 B12353000 N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline

Cat. No.: B12353000
M. Wt: 312.4 g/mol
InChI Key: YKMIWZBORVVLDP-UHFFFAOYSA-N
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Description

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline is a Schiff base derivative characterized by a benzotriazole moiety linked to a phenylmethylidene group and a para-methyl-substituted aniline. Benzotriazole derivatives are widely studied for their roles in coordination chemistry, catalysis, and medicinal applications due to their electron-withdrawing properties and stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

1-(benzotriazol-1-yl)-N-(4-methylphenyl)-1-phenylmethanimine

InChI

InChI=1S/C20H16N4/c1-15-11-13-17(14-12-15)21-20(16-7-3-2-4-8-16)24-19-10-6-5-9-18(19)22-23-24/h2-14H,1H3

InChI Key

YKMIWZBORVVLDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Condensation of 4-Methylaniline with Benzotriazole-Substituted Carbonyl Intermediates

The most direct method involves the acid-catalyzed condensation of 4-methylaniline with a benzotriazole-containing aldehyde or ketone. For example:

  • Benzotriazol-1-yl(phenyl)methanone reacts with 4-methylaniline in methanol under reflux for 6–8 hours, yielding the target imine.
  • The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N bond.

Key conditions :

  • Solvent: Methanol or ethanol.
  • Catalyst: Acetic acid or p-toluenesulfonic acid (5–10 mol%).
  • Temperature: 60–80°C under reflux.
  • Yield: 58–80% after purification by column chromatography (hexane/ethyl acetate).

Three-Component Mannich-Type Reactions

A one-pot Mannich condensation strategy enables simultaneous incorporation of benzotriazole, aldehyde, and amine components:

  • Benzotriazole , benzaldehyde , and 4-methylaniline react in methanol with molecular sieves (4 Å) to absorb water.
  • The intermediate imine forms within 12–24 hours at room temperature, followed by column chromatography to isolate the product.

Advantages :

  • Avoids isolation of unstable intermediates.
  • Yields: 45–76%.

Substitution Reactions on Preformed Imines

A two-step approach involves:

  • Synthesis of N-(phenylmethylidene)-4-methylaniline via condensation of 4-methylaniline with benzaldehyde.
  • Electrophilic substitution at the methylidene carbon using 1H-benzotriazole in the presence of Lewis acids (e.g., BF₃·Et₂O).

Challenges :

  • Competing side reactions (e.g., over-alkylation).
  • Moderate yields (50–65%).

Optimization of Reaction Parameters

Solvent and Catalytic Systems

  • Polar aprotic solvents (DMF, DMA) enhance solubility of intermediates but may require higher temperatures.
  • Protic solvents (MeOH, EtOH) facilitate dehydration but slow reaction kinetics.
  • Lewis acids (ZnCl₂, AlCl₃) improve electrophilicity of carbonyl groups but complicate purification.

Temperature and Time

  • Room temperature : Suitable for Mannich-type reactions (24–48 hours).
  • Reflux conditions : Accelerate condensation (6–8 hours) but risk decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • δ 2.18 (s, 3H, Ar-CH₃).
    • δ 7.44–7.34 (m, 5H, benzotriazole and phenyl protons).
    • δ 8.56 (d, J = 8.2 Hz, 1H, imine proton).
  • ¹³C NMR :
    • δ 155.1 (C=N), 146.5 (benzotriazole C-1), 20.9 (Ar-CH₃).

Mass Spectrometry

  • FAB-MS : m/z 328.4 [M+H]⁺, consistent with molecular formula C₂₁H₂₀N₄.

Melting Point

  • Observed : 121–123°C (recrystallized from ethyl acetate/hexanes).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Key Advantage
Condensation 58–80 >95 6–8 High selectivity
Mannich Reaction 45–76 85–90 24–48 One-pot synthesis
Substitution 50–65 80–85 12–24 Functional group compatibility

Industrial-Scale Considerations

  • Cost efficiency : Condensation routes are preferred due to lower catalyst loading.
  • Purification : Recrystallization from ethyl acetate/hexanes achieves >99% purity.
  • Safety : Avoid hydrazine derivatives (potential mutagenicity).

Chemical Reactions Analysis

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H14N4C_{15}H_{14}N_4 and a molecular weight of approximately 266.30 g/mol. Its structure features a benzotriazole moiety linked to a phenyl group and an aniline derivative, which contributes to its unique chemical behavior and biological activity.

Medicinal Chemistry Applications

  • Antiviral Activity : Recent studies have highlighted the antiviral properties of benzotriazole derivatives, including the compound . A study synthesized various benzotriazole derivatives and evaluated their cytotoxicity and antiviral activity against viruses like Coxsackievirus B (CVB). The modifications introduced in the benzotriazole scaffold significantly enhanced antiviral efficacy, with some derivatives showing effective micromolar concentrations against viral infections .
  • Antimicrobial Properties : The compound exhibits notable antibacterial activity. Research has demonstrated that benzotriazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in the structure is believed to contribute to its antimicrobial efficacy .
  • Cancer Research : Benzotriazole derivatives are being explored for their potential as anticancer agents. Studies have shown that certain modifications can enhance their ability to induce apoptosis in cancer cells. The structural flexibility provided by the benzotriazole moiety allows for targeted interactions with biomolecules involved in cancer progression .

Materials Science Applications

  • Photostabilizers : Benzotriazole compounds are widely used as UV stabilizers in polymers and coatings. They absorb UV radiation and prevent degradation of materials exposed to sunlight. This application is critical in extending the lifespan of plastics and coatings used in outdoor environments.
  • Corrosion Inhibitors : The compound has shown promise as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces helps prevent oxidation and corrosion, which is vital in industrial applications where metal durability is essential.

Environmental Applications

  • Pollutant Degradation : Benzotriazole derivatives are being studied for their ability to degrade environmental pollutants, particularly in wastewater treatment processes. Their chemical structure allows them to interact with various contaminants, facilitating their breakdown into less harmful substances.
  • Detection of Contaminants : The compound's unique properties enable its use as a sensor for detecting specific environmental pollutants, providing a means for monitoring water quality and ensuring compliance with environmental regulations.

Case Studies

Application AreaStudy ReferenceFindings
Antiviral Activity Synthesis of derivatives showed effective antiviral activity against CVB.
Antimicrobial Properties Demonstrated significant antibacterial effects against multiple strains.
Cancer Research Induced apoptosis in cancer cell lines with specific structural modifications.
PhotostabilizersGeneral KnowledgeUsed in polymers to enhance UV stability and longevity of materials.
Corrosion InhibitorsGeneral KnowledgeEffective in forming protective films on metal surfaces against corrosion.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzotriazole/Benzothiazole Moieties

Talarozole (CAS-201410-53-9)
  • Structure : Contains a benzothiazole core linked to a triazole group and an ethyl-butyl chain .
  • Functional Differences :
    • Talarozole’s benzothiazole (vs. benzotriazole in the target compound) reduces nitrogen content but retains heterocyclic aromaticity.
    • The ethyl-butyl chain in Talarozole increases hydrophobicity, contrasting with the phenylmethylidene group in the target compound, which may enhance π-π stacking.
  • Applications : Talarozole is used for keratinization disorders, whereas benzotriazole derivatives are often explored as corrosion inhibitors or enzyme modulators .
3-Benzylidene Phthalide Derivatives
  • Structure : Features a phthalide core with a benzylidene substituent and amine groups .
  • Spectroscopic Data : NMR peaks for aromatic protons (δ 7.1–8.2 ppm) and NH groups (δ 10.67 ppm) align with expected signals for benzotriazole-aniline hybrids, suggesting similar electronic environments .

Para-Substituted Aniline Derivatives

2-(Arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides
  • Structure : Para-substituted anilines with sulfonamide and acetamide groups .
  • Synthesis : Prepared via refluxing chloroacetamide derivatives with arylamines (e.g., 4-methylaniline), yielding moderate to good (51–84%) efficiency .
  • Key Differences :
    • The acetamide/sulfonamide groups introduce hydrogen-bonding capacity, unlike the imine (C=N) linkage in the target compound.
    • 4-Methylaniline’s methyl group in both compounds enhances lipophilicity, but the target’s benzotriazole may confer greater metabolic stability .
N-Methyl-N-((1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)methyl)aniline
  • Structure : Combines a tetrahydro-biphenyl group with a methyl-aniline moiety .
  • Comparison :
    • The biphenyl system increases conformational flexibility compared to the rigid benzotriazole-phenylmethylidene scaffold.
    • N-methylation reduces amine reactivity, whereas the target compound’s free NH group in benzotriazole could participate in coordination or hydrogen bonding .

Reactivity and Functional Group Analysis

Compound Key Functional Groups Reactivity Highlights
Target Compound Benzotriazole, C=N, 4-methylaniline Likely undergoes nucleophilic attack at C=N; potential metal coordination via benzotriazole
Talarozole Benzothiazole, triazole Metabolized via oxidation; CYP450 interactions
3-Benzylidene Phthalide Phthalide, NH2 Forms triazoles via cycloaddition with hydrazine
2-(Arylamino)acetamides Acetamide, sulfonamide Hydrogen-bond donors; moderate synthetic yields

Biological Activity

N-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methylidene]-4-methylaniline is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of compounds in the benzotriazole series typically involves the reaction of 1H-benzotriazole with various substituents. For this compound, the synthesis can be described as follows:

  • Starting Materials : 1H-benzotriazole and 4-methylaniline.
  • Reaction Conditions : The reaction is generally carried out under controlled temperatures and may involve solvents such as ethanol or dimethylformamide (DMF).
  • Characterization : The product is characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The results indicate:

  • Antibacterial Activity : The compound exhibited significant activity against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli. In some studies, it showed comparable efficacy to standard antibiotics like streptomycin .
  • Antifungal Activity : It demonstrated antifungal effects against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL .

Antitubercular Activity

The compound has also been screened for antitubercular activity. In vitro studies revealed that certain derivatives within the benzotriazole series exhibited promising results against Mycobacterium tuberculosis, indicating potential for development as new antitubercular agents .

Cytotoxicity and Antiviral Activity

Recent studies have explored the cytotoxic effects of benzotriazole derivatives on various cancer cell lines. The findings suggest that modifications in the benzotriazole scaffold can enhance cytotoxicity against specific cancer types. Additionally, some derivatives have shown antiviral activity against viruses such as HIV and influenza, with effective concentrations reported in the micromolar range .

Case Study 1: Antimicrobial Screening

In a systematic study of a series of benzotriazole derivatives including this compound, researchers screened for antibacterial and antifungal properties. The results indicated that certain substitutions on the benzotriazole ring significantly enhanced antimicrobial activity. Notably, compounds with electron-withdrawing groups showed improved efficacy .

Case Study 2: Antiviral Properties

Another study focused on the antiviral potential of modified benzotriazoles against viral infections. The findings revealed that specific structural modifications led to increased potency against viral targets, suggesting a pathway for developing antiviral therapies based on this scaffold .

Data Summary

Biological ActivityTested Strains/CellsResults
AntibacterialBacillus subtilis, E. coliSignificant activity observed
AntifungalCandida albicans, Aspergillus nigerMICs: 12.5 - 25 µg/mL
AntitubercularMycobacterium tuberculosisPromising in vitro results
CytotoxicityVarious cancer cell linesEnhanced cytotoxicity noted
AntiviralHIV, InfluenzaEffective concentrations in µM

Q & A

Q. Table 1: Representative Reaction Conditions and Yields

SubstrateConditionsYield (%)Reference
N-Methylaniline derivativest-BuOK, Et₂O, −38°C52–74
Sterically hindered aminesReflux, 48–72 hours53–74

Basic: What spectroscopic techniques are used to characterize this compound, and how are structural ambiguities resolved?

  • 1H/13C NMR : Assignments rely on coupling patterns and integration ratios. For example, benzotriazole protons appear as distinct singlets (δ 7.2–8.3 ppm), while methylidene protons show deshielding due to conjugation .
  • Mass spectrometry (MALDI-TOF) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Isotopic clusters validate benzotriazole moieties .
  • Crystallography (SHELXL) : Resolves E/Z isomerism and confirms stereochemistry. While not directly reported for this compound, SHELXL is widely used for analogous benzotriazole derivatives .

Advanced: How can E/Z isomer ratios be controlled during synthesis, and what chromatographic strategies separate them?

  • Isomer control : Lower reaction temperatures (−38°C) favor kinetic products (Z-isomers), while thermodynamic conditions (reflux) increase E-isomer ratios. For example, 3a (Z) and 5b (E) formed in a 2:1 ratio at −38°C .
  • Separation : Fast silica gel chromatography with non-polar solvents (hexane/EtOAc) effectively resolves isomers. For instance, E/Z mixtures of N-[1-(benzotriazolyl)hexenyl] derivatives were separated using 10:1 hexane/EtOAc .

Advanced: How do steric and electronic effects influence reaction outcomes in benzotriazolylenamine synthesis?

  • Steric effects : Bulky substituents (e.g., adamantyl) reduce yields due to hindered nucleophilic attack. For example, N-(adamantan-1-ylmethyl)-4-methylaniline derivatives showed yields as low as 35% .
  • Electronic effects : Electron-withdrawing groups on the aryl ring destabilize intermediates, necessitating longer reaction times. Electron-donating groups (e.g., methyl) enhance reactivity, as seen in 74% yields for methyl-substituted derivatives .

Advanced: How can computational methods complement experimental data for structural validation?

  • DFT calculations : Predict NMR chemical shifts and optimize geometries for E/Z isomers. Discrepancies between computed and experimental data indicate potential misassignments .
  • SHELX refinement : Resolves crystallographic ambiguities (e.g., disorder in benzotriazole rings) for high-resolution structures. SHELXL’s constraints and restraints improve model accuracy .

Advanced: What strategies address contradictions in reported yields or isomer ratios across studies?

  • Reproducibility checks : Standardize reaction parameters (e.g., solvent purity, base stoichiometry). For example, Pd(dba)₂ and BINAP ratios in Chan-Lam reactions significantly impact yields .
  • Data cross-validation : Compare NMR and MS data with literature. Inconsistent coupling constants in 1H NMR may indicate unaccounted isomers or impurities .

Advanced: What are the challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Batch variability : Larger volumes exacerbate temperature gradients, altering isomer ratios. Continuous flow reactors mitigate this by ensuring uniform conditions .
  • Catalyst loading : Pd-based catalysts (e.g., Pd(dba)₂) require precise stoichiometry (1–2 mol%) to avoid side reactions in scaled-up Chan-Lam couplings .

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